molecular formula C20H37N7O6S B14367082 L-Glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide CAS No. 90071-84-4

L-Glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide

Cat. No.: B14367082
CAS No.: 90071-84-4
M. Wt: 503.6 g/mol
InChI Key: QGVWOOWVFHPLIF-XUXIUFHCSA-N
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Description

L-Glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide is a synthetic peptide compound composed of four amino acids: L-glutamine, L-asparagine, L-leucine, and L-methionine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid (L-methionine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (L-leucine) is activated and coupled to the deprotected amine group.

    Repetition: Steps 2 and 3 are repeated for L-asparagine and L-glutamine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound would follow similar principles but on a larger scale. Automated peptide synthesizers can be used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.

    Oxidation: Oxidation of the methionine residue to methionine sulfoxide or methionine sulfone.

    Substitution: Reactions involving the substitution of functional groups on the amino acid side chains.

Common Reagents and Conditions

    Hydrolysis: Enzymes like proteases or acidic/basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.

    Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.

Major Products

    Hydrolysis: Individual amino acids or shorter peptide fragments.

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

L-Glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Chemistry: Utilized in the development of new synthetic methodologies for peptide synthesis.

    Industry: Applications in the production of peptide-based drugs and biomaterials.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide depends on its specific application. In a biological context, it may interact with cellular receptors or enzymes, influencing various biochemical pathways. The peptide’s structure allows it to bind to specific molecular targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    L-Glutaminyl-L-asparaginyl-L-leucyl-L-alaninamide: Similar structure but with alanine instead of methionine.

    L-Glutaminyl-L-asparaginyl-L-leucyl-L-valinamide: Similar structure but with valine instead of methionine.

Uniqueness

L-Glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide is unique due to the presence of methionine, which can undergo oxidation, adding an additional layer of reactivity and potential biological activity. This makes it distinct from other similar peptides and valuable for specific research and industrial applications.

Properties

CAS No.

90071-84-4

Molecular Formula

C20H37N7O6S

Molecular Weight

503.6 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide

InChI

InChI=1S/C20H37N7O6S/c1-10(2)8-13(19(32)25-12(17(24)30)6-7-34-3)27-20(33)14(9-16(23)29)26-18(31)11(21)4-5-15(22)28/h10-14H,4-9,21H2,1-3H3,(H2,22,28)(H2,23,29)(H2,24,30)(H,25,32)(H,26,31)(H,27,33)/t11-,12-,13-,14-/m0/s1

InChI Key

QGVWOOWVFHPLIF-XUXIUFHCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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